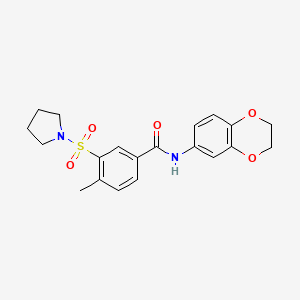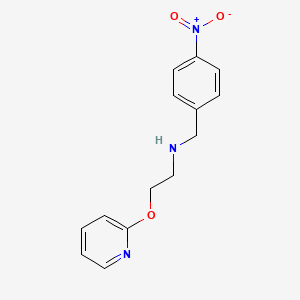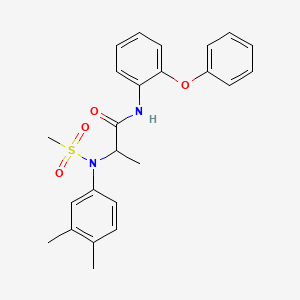![molecular formula C22H18N2O5 B12483656 3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid](/img/structure/B12483656.png)
3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid is a complex organic compound with a unique structure that includes phenylamino and benzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid typically involves multiple steps. One common method starts with the reaction of 2-(phenylamino)benzoic acid with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 2-(phenylamino)phenyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the modulation of signaling cascades or the inhibition of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(Phenylamino)benzoic acid: Shares the phenylamino and benzoic acid moieties but lacks the acetyl and carbonyl groups.
2-(Acetylamino)benzoic acid: Contains the acetylamino group but lacks the phenylamino and carbonyl groups.
Phenylboronic acid: Contains a phenyl group but has boronic acid instead of benzoic acid.
Uniqueness
3-{[({[2-(Phenylamino)phenyl]carbonyl}oxy)acetyl]amino}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H18N2O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
3-[[2-(2-anilinobenzoyl)oxyacetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H18N2O5/c25-20(24-17-10-6-7-15(13-17)21(26)27)14-29-22(28)18-11-4-5-12-19(18)23-16-8-2-1-3-9-16/h1-13,23H,14H2,(H,24,25)(H,26,27) |
InChI Key |
JXIQQKBDOGZXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12483575.png)
![N~2~-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12483583.png)


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B12483612.png)


![5-({3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12483624.png)
![N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B12483625.png)
![Ethyl 5-[(4-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12483627.png)
![3,3'-[(2,4-dichlorophenyl)methanediyl]bis(4-hydroxy-1-methylquinolin-2(1H)-one)](/img/structure/B12483643.png)
![Cyclohexyl (1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B12483646.png)
![3-(benzyloxy)-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide](/img/structure/B12483647.png)
![(2E)-3-[(3-acetylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B12483654.png)
